N-(3-acetylphenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and prop-2-en-1-yl groups. The final step usually involves the acetylation of the phenyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods would depend on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Phenylacetamides: Compounds with the phenylacetamide structure but different substituents.
Uniqueness
N-(3-ACETYLPHENYL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and the potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H25N5O3S2 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N5O3S2/c1-3-10-28-21(31)19-20(25-22(33-19)27-11-5-4-6-12-27)26-23(28)32-14-18(30)24-17-9-7-8-16(13-17)15(2)29/h3,7-9,13H,1,4-6,10-12,14H2,2H3,(H,24,30) |
InChI Key |
PCDUURRKVQNYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)SC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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